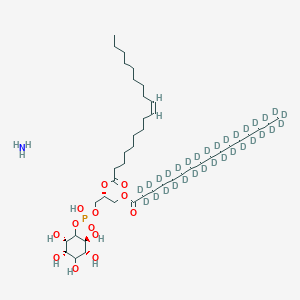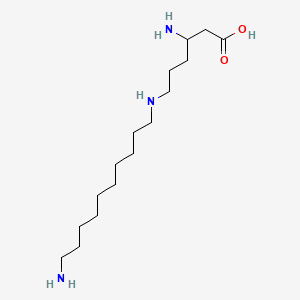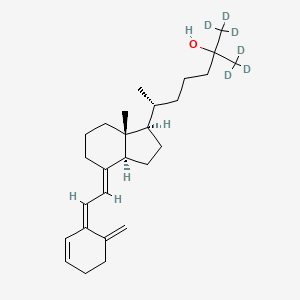
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3, which is a derivative of Vitamin D3. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves the dehydroxylation and deuteration of 3-Dehydroxy-3-ene-25-ol Vitamin D3. The reaction typically requires specific conditions such as the presence of deuterium oxide (D2O) and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .
化学反応の分析
Types of Reactions
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Vitamin D3 derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of Vitamin D3 in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin D3 analogues.
Industry: Applied in the development of new Vitamin D3-based supplements and pharmaceuticals.
作用機序
The mechanism of action of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .
類似化合物との比較
Similar Compounds
3-Dehydroxy-3-ene-25-ol Vitamin D3: The non-labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.
1-Dehydroxy-23-deoxojessic acid: A related compound with similar structural features but different biological activities.
Atorvastatin 3-Deoxyhept-2E-Enoic Acid: Another compound with dehydroxy and ene functionalities, used in different research contexts.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more accurate and detailed analysis compared to non-labeled analogues.
特性
分子式 |
C27H42O |
|---|---|
分子量 |
388.7 g/mol |
IUPAC名 |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol |
InChI |
InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3 |
InChIキー |
ZLBQPHBBQMXNSX-CMJAQXDISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




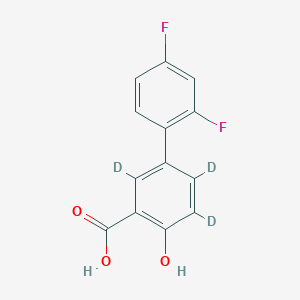
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
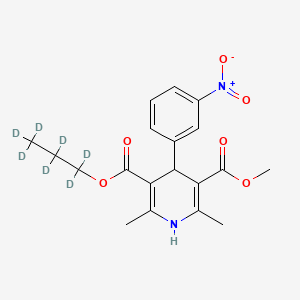


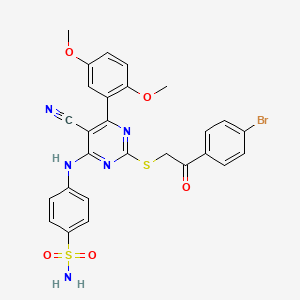
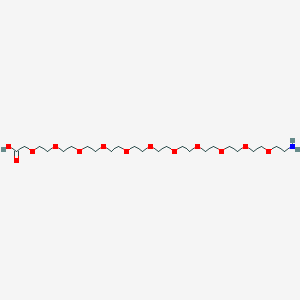
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)

